molecular formula C7H3Cl2IN2 B1345051 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1033463-27-2

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1345051
M. Wt: 312.92 g/mol
InChI Key: SGUPSXOQJZJCOX-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are of significant interest due to their diverse range of biological activities and their utility in medicinal chemistry as building blocks for drug development.

Synthesis Analysis

The synthesis of halogenated imidazo[1,2-a]pyridines, such as 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine, can be achieved through various methods. One approach involves a regiocontrolled 6-endo-dig cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles promoted by a Grignard reagent in the presence of iodine, leading to the synthesis of 4-iodoimidazo[1,2-a:4,5-c']dipyridines . Another method includes the chemoselective iodination of 6-substituted imidazo[1,2-a]pyridine under different substitution conditions, which allows for the synthesis of 3- and 8-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of halogenated imidazo[1,2-a]pyridines can be characterized by single crystal X-ray diffraction analysis. This technique provides detailed information about the arrangement of atoms within the crystal and can be used to confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

Halogenated imidazo[1,2-a]pyridines, such as those containing iodine, are versatile intermediates that can undergo various metal-catalyzed coupling reactions. For instance, the 4-iodo position of the synthesized compounds can react through Suzuki–Miyaura, Sonogashira, and other coupling reactions, or can be subjected to cyanation . These reactions expand the utility of the synthesized compounds by allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated imidazo[1,2-a]pyridines are influenced by the presence and position of the halogen atoms. These properties can be studied using computational methods such as molecular electrostatic potential calculations to investigate chemoselectivity . Additionally, the physicochemical properties of these compounds can be evaluated through in silico and traditional techniques to establish their mimicry of other heterocyclic compounds, such as imidazo[1,2-a]pyrimidine .

Scientific Research Applications

Chemoselective Iodination and Synthesis Methods

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine has been utilized in chemoselective iodination processes to synthesize imidazo[1,2-a]pyridines with different substitution conditions. The molecular electrostatic potential calculations explored the chemoselectivity of the substitution reaction, leading to insights into reaction mechanisms and the molecular structures of the target compounds characterized by X-ray diffraction analysis (Zhao et al., 2018).

Synthesis and Antibacterial Activity

Research into the synthesis of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives festooned with pyridine, thiazole, or pyrazole moiety revealed significant antibacterial activities. These imidazopyridine hybrids show promise in antibacterial applications, indicating the compound's potential in contributing to novel antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Domino Cyclization/Halogenation Reactions

The compound has also been a key player in domino cyclization/halogenation reactions, serving as a substrate for the synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c′]dipyridines. This highlights its role in facilitating complex molecular scaffolds for further chemical exploration and application (Enguehard-Gueiffier et al., 2015).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

6,8-dichloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUPSXOQJZJCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271627
Record name 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine

CAS RN

1033463-27-2
Record name 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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